REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([OH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].Br[CH:16]([CH3:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:20]([O:19][C:17](=[O:18])[CH:16]([O:11][C:6]1[CH:5]=[CH:4][C:3]([C:12](=[O:14])[CH3:13])=[C:2]([OH:1])[C:7]=1[CH2:8][CH2:9][CH3:10])[CH3:22])[CH3:21] |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1CCC)O)C(C)=O
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 42 hours
|
Duration
|
42 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by high pressure liquid chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)OC1=C(C(=C(C=C1)C(C)=O)O)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |